

# Fak-IN-3 and its Role in Modulating Signal Transduction: A Technical Guide

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Compound of Interest		
Compound Name:	Fak-IN-3	
Cat. No.:	B12409674	Get Quote

Disclaimer: Information regarding a specific molecule designated "Fak-IN-3" is not readily available in the public domain. This guide provides a comprehensive overview of the role of Focal Adhesion Kinase (FAK) in signal transduction and discusses the likely mechanism of action and effects of a hypothetical FAK inhibitor, referred to herein as Fak-IN-3, based on the established functions of FAK and the characteristics of known FAK inhibitors.

### Introduction to Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK), a 125 kDa non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[1][2] It plays a pivotal role in cellular processes such as cell adhesion, migration, proliferation, survival, and angiogenesis.[3][4][5] FAK is composed of a central kinase domain flanked by an N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain and a C-terminal Focal Adhesion Targeting (FAT) domain.[3] Its activation is a multi-step process initiated by autophosphorylation at the Y397 residue, which creates a high-affinity binding site for Src family kinases.[2] The subsequent formation of a FAK/Src complex leads to the phosphorylation of other tyrosine residues on FAK and downstream substrates, amplifying signaling cascades.[1]

### Fak-IN-3: A Putative FAK Inhibitor

**Fak-IN-3** is conceptualized as a potent and selective inhibitor of FAK's kinase activity. By targeting the ATP-binding pocket of the FAK kinase domain, **Fak-IN-3** would prevent the autophosphorylation of Y397 and subsequent downstream signaling events. Its mechanism of



action is presumed to be competitive with ATP, a common characteristic of many kinase inhibitors.

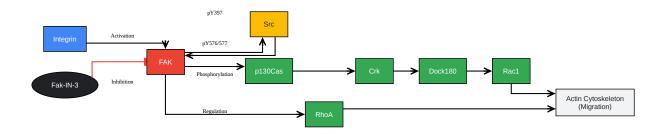
## Impact of Fak-IN-3 on FAK Signaling Pathways

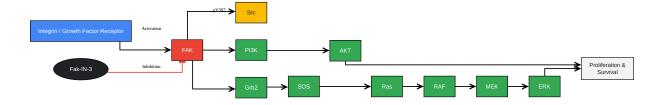
The inhibition of FAK by a molecule like **Fak-IN-3** would have profound effects on multiple downstream signaling pathways that are crucial for both normal cellular function and pathological processes, particularly in cancer.

### **Inhibition of Cell Migration and Invasion**

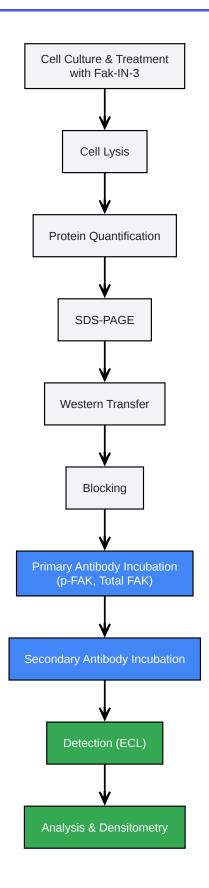
FAK is a central regulator of cell motility.[6][7][8] Its inhibition by **Fak-IN-3** would disrupt the dynamic regulation of focal adhesions, which are essential for cell migration.[1] Key downstream effectors in this process include the Rho family of small GTPases (RhoA, Rac, and Cdc42) and the p130Cas/Crk/Dock180 complex.[8]

• Diagram of FAK-Mediated Cell Migration Pathway and the Impact of Fak-IN-3









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